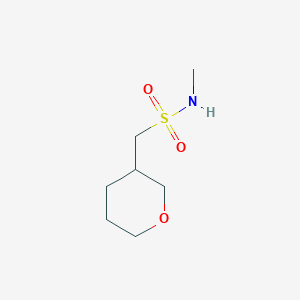
N-Methyl-1-(oxan-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(oxan-3-yl)methanesulfonamide is a chemical compound with the molecular formula C₇H₁₅NO₃S It is characterized by the presence of a methanesulfonamide group attached to an oxane ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(oxan-3-yl)methanesulfonamide typically involves the reaction of oxane derivatives with methanesulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the methanesulfonamide, followed by nucleophilic substitution with an oxane derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(oxan-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-Methyl-1-(oxan-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(oxan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking the enzyme’s activity and affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(oxan-3-yl)amine
- N-Methyl-1-(oxan-3-yl)thioamide
- N-Methyl-1-(oxan-3-yl)carbamate
Uniqueness
N-Methyl-1-(oxan-3-yl)methanesulfonamide is unique due to its specific combination of an oxane ring and a methanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-methyl-1-(oxan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-8-12(9,10)6-7-3-2-4-11-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
SFXBYWOMSDQQCL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propylamine](/img/structure/B13183333.png)

![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)

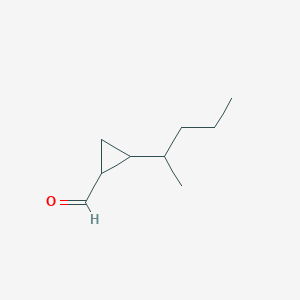
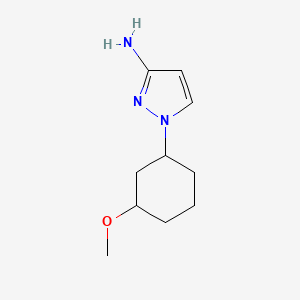
![1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol](/img/structure/B13183356.png)
![3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol](/img/structure/B13183359.png)
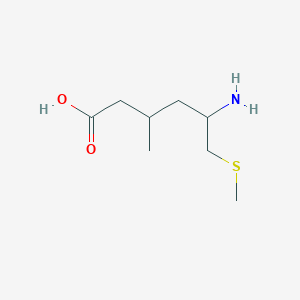
![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
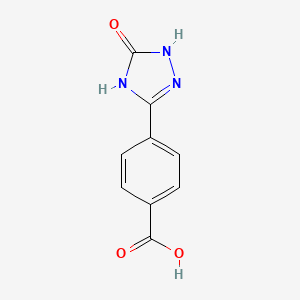
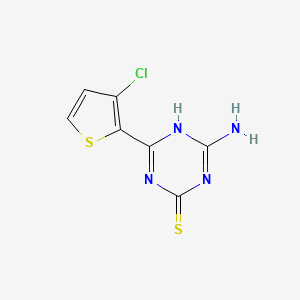
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)

